Cas no 1822426-09-4 (1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester)

1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
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- (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
- CID 155905350
- 1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester
-
- MDL: MFCD18459227
- インチ: 1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-11(13(18)14(19)20)10-12-6-4-5-8-17-12/h4-6,8,11,13H,7,9-10H2,1-3H3,(H,19,20)/t11?,13-/m0/s1
- InChIKey: FXGBMHVRXPPJEQ-YUZLPWPTSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC2C=CC=CN=2)[C@H]1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 419
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 79.7
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 456.4±35.0 °C(Predicted)
- 酸性度係数(pKa): 3.73±0.40(Predicted)
1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 174600-1g |
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |
1822426-09-4 | 1g |
$432.00 | 2023-09-07 | ||
Matrix Scientific | 174600-10g |
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |
1822426-09-4 | 10g |
$1602.00 | 2023-09-07 | ||
Matrix Scientific | 174600-5g |
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |
1822426-09-4 | 5g |
$1206.00 | 2023-09-07 |
1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) esterに関する追加情報
Recent Advances in the Study of 1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester (CAS: 1822426-09-4)
The compound 1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester (CAS: 1822426-09-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine backbone and pyridinylmethyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for this compound, highlighting its efficient production via a multi-step process involving palladium-catalyzed coupling reactions. The researchers emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. The study also noted the compound's ability to act as a chelating agent, which could be leveraged in metal-based therapeutics.
In another groundbreaking study, researchers investigated the compound's interaction with specific enzyme targets, particularly those involved in neurodegenerative diseases. The results, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that 1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester exhibits moderate inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. This finding opens new avenues for the development of novel AChE inhibitors with improved pharmacokinetic profiles.
Further research has delved into the compound's potential as a prodrug. A recent preprint on ChemRxiv (2024) proposed that the tert-butyl ester group in the molecule could be hydrolyzed in vivo to release the active dicarboxylic acid form. This property is particularly advantageous for enhancing the bioavailability of the active moiety, as demonstrated in in vitro and in vivo models. The study also highlighted the compound's low cytotoxicity, further supporting its potential for clinical applications.
Industry reports from leading pharmaceutical analysts suggest that 1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester is being evaluated as a key intermediate in the synthesis of next-generation small molecule therapeutics. Its modular structure allows for facile derivatization, enabling the rapid exploration of structure-activity relationships (SAR). This versatility has positioned the compound as a valuable tool in medicinal chemistry campaigns targeting a range of diseases, from oncology to infectious diseases.
In conclusion, the growing body of research on 1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester underscores its potential as a versatile scaffold in drug discovery. Its unique chemical properties, coupled with promising pharmacological activities, make it a compound of significant interest for both academic and industrial researchers. Future studies are expected to further elucidate its mechanisms of action and explore its therapeutic applications in greater depth.
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